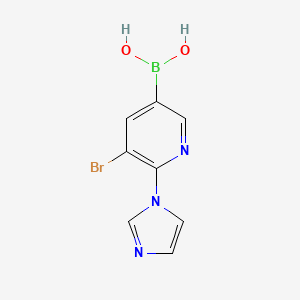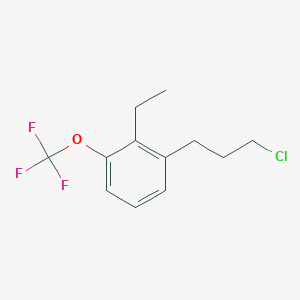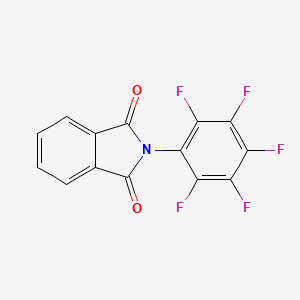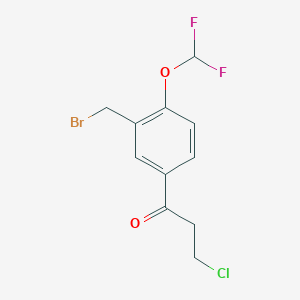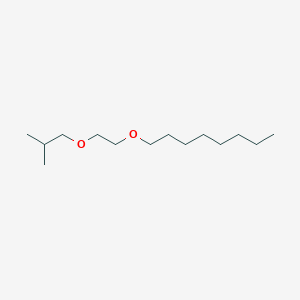
(5-(Pyrimidin-2-yl)furan-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Pyrimidin-2-yl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C8H7BN2O3. It is a derivative of boronic acid, featuring a pyrimidine ring attached to a furan ring, which is further bonded to a boronic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of (5-(Pyrimidin-2-yl)furan-2-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for the purification of intermediates and the final product, such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(5-(Pyrimidin-2-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or furan rings.
Substitution: The boronic acid group can participate in substitution reactions, such as the Chan-Lam coupling, to form C-N or C-O bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Typical conditions involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
(5-(Pyrimidin-2-yl)furan-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of materials with specific properties, such as sensors and catalysts.
Mecanismo De Acción
The mechanism of action of (5-(Pyrimidin-2-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Borinic acids: These compounds contain two C-B bonds and one B-O bond, displaying enhanced Lewis acidity compared to boronic acids.
Uniqueness
(5-(Pyrimidin-2-yl)furan-2-yl)boronic acid is unique due to its combination of a pyrimidine ring, a furan ring, and a boronic acid group.
Propiedades
Fórmula molecular |
C8H7BN2O3 |
|---|---|
Peso molecular |
189.97 g/mol |
Nombre IUPAC |
(5-pyrimidin-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)7-3-2-6(14-7)8-10-4-1-5-11-8/h1-5,12-13H |
Clave InChI |
OUHYSBRVHASKDX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(O1)C2=NC=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)

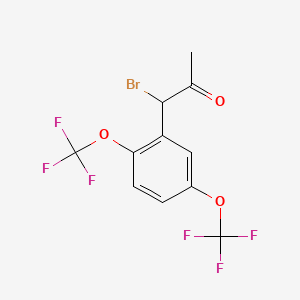
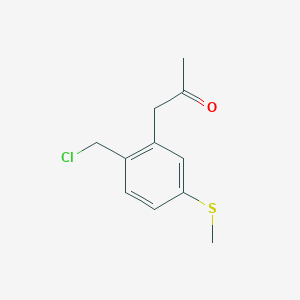

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)

